molecular formula C20H19ClN6O B2820912 3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1396873-55-4

3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Número de catálogo B2820912
Número CAS: 1396873-55-4
Peso molecular: 394.86
Clave InChI: YBBGQXFHLMONBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a complex organic molecule that likely contains a pyrimidine ring, a piperazine ring, and a pyridine ring, all of which are common structures in many pharmaceuticals .

Aplicaciones Científicas De Investigación

Analytical Method Development

The development of nonaqueous capillary electrophoretic separation methods includes the study of compounds related to 3-chloro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide, demonstrating its relevance in analytical chemistry for quality control of pharmaceuticals like imatinib mesylate and related substances. This research underlines the utility of such compounds in enhancing the specificity and sensitivity of analytical methods, providing a foundation for effective quality assurance in pharmaceutical development (Lei Ye et al., 2012).

Novel Heterocyclic Compound Synthesis

Research into the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone, has highlighted the potential of using this compound related structures. These compounds demonstrate significant anti-inflammatory and analgesic activities, indicating their potential applications in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provides insights into the biotransformation pathways of compounds structurally related to this compound. This research identifies the main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, contributing to the development of safer and more effective cancer therapies (Aishen Gong et al., 2010).

Antimicrobial Activity of Novel Compounds

The synthesis and characterization of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have shown significant antimicrobial activity. This highlights the potential of compounds related to this compound in contributing to the development of new antimicrobial agents capable of addressing resistant microbial strains (N. Desai et al., 2016).

Development of Antipsychotic Agents

The preparation and evaluation of heterocyclic analogues of 1192U90, involving structures related to this compound, have been explored for their potential as antipsychotic agents. This research provides a basis for the development of new therapeutic options for psychiatric conditions, emphasizing the importance of structural analogues in medicinal chemistry (M. H. Norman et al., 1996).

Direcciones Futuras

The future directions for research on this compound could include further investigation into its potential anti-tubercular activity, as well as a more detailed exploration of its synthesis, molecular structure, and physical and chemical properties .

Propiedades

IUPAC Name

3-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-16-5-3-4-15(12-16)19(28)25-17-13-23-20(24-14-17)27-10-8-26(9-11-27)18-6-1-2-7-22-18/h1-7,12-14H,8-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBGQXFHLMONBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.